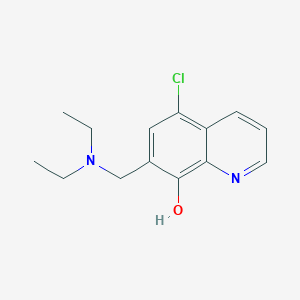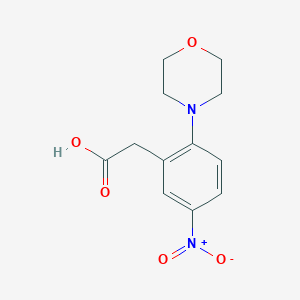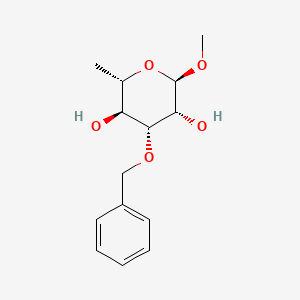
(2R,3R,4R,5S,6S)-4-(Benzyloxy)-2-methoxy-6-methyltetrahydro-2H-pyran-3,5-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-O-benzyl-a-L-rhamnopyranoside: is a compound derived from rhamnose, a naturally occurring sugar. This compound is notable for its pharmacological properties, particularly its antimicrobial and anti-inflammatory effects. It is widely used in the biomedical field, especially in drug synthesis aimed at treating bacterial infections and inflammatory conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-O-benzyl-a-L-rhamnopyranoside typically involves the protection of hydroxyl groups in rhamnose, followed by benzylation and methylation reactions. The process begins with the selective protection of the hydroxyl groups using protecting groups such as acetyl or benzyl groups. The protected rhamnose is then subjected to benzylation using benzyl chloride in the presence of a base like sodium hydride. Finally, the methylation of the hydroxyl group is achieved using methyl iodide.
Industrial Production Methods
Industrial production of Methyl 3-O-benzyl-a-L-rhamnopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
Methyl 3-O-benzyl-a-L-rhamnopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl aldehyde or benzyl carboxylic acid.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of various substituted benzyl derivatives.
科学研究应用
Methyl 3-O-benzyl-a-L-rhamnopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of carbohydrate-protein interactions.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.
作用机制
The mechanism of action of Methyl 3-O-benzyl-a-L-rhamnopyranoside involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. The compound also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
相似化合物的比较
Similar Compounds
- Methyl 2-O-benzyl-a-L-rhamnopyranoside
- Methyl 4-O-benzyl-a-L-rhamnopyranoside
- Methyl 6-O-benzyl-a-L-rhamnopyranoside
Uniqueness
Methyl 3-O-benzyl-a-L-rhamnopyranoside is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to its analogs, it exhibits superior antimicrobial and anti-inflammatory activities, making it a valuable compound in drug development.
属性
分子式 |
C14H20O5 |
|---|---|
分子量 |
268.30 g/mol |
IUPAC 名称 |
(2R,3R,4R,5S,6S)-2-methoxy-6-methyl-4-phenylmethoxyoxane-3,5-diol |
InChI |
InChI=1S/C14H20O5/c1-9-11(15)13(12(16)14(17-2)19-9)18-8-10-6-4-3-5-7-10/h3-7,9,11-16H,8H2,1-2H3/t9-,11-,12+,13+,14+/m0/s1 |
InChI 键 |
YKNDWBCLABIQAZ-DDNMXHNFSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC)O)OCC2=CC=CC=C2)O |
规范 SMILES |
CC1C(C(C(C(O1)OC)O)OCC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 6-methoxy-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate](/img/structure/B11851630.png)
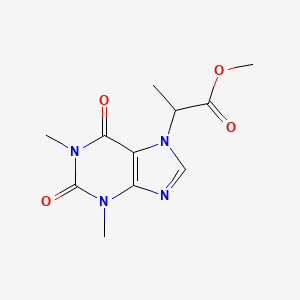
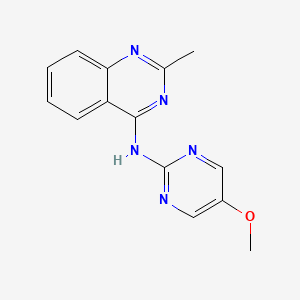
![N-{[6-(Methylamino)-9H-purin-9-yl]acetyl}glycine](/img/structure/B11851658.png)
![tert-Butyl (4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)carbamate](/img/structure/B11851672.png)
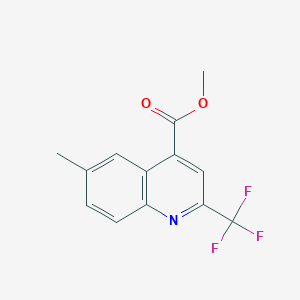
![10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride](/img/structure/B11851681.png)
![4-(3-Methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-1-yl)morpholine](/img/structure/B11851687.png)
![7-(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzo[d]oxazole](/img/structure/B11851688.png)

